molecular formula C14H13ClO B15425902 Phenol, 2-[2-(2-chlorophenyl)ethyl]- CAS No. 107776-75-0

Phenol, 2-[2-(2-chlorophenyl)ethyl]-

Cat. No.: B15425902
CAS No.: 107776-75-0
M. Wt: 232.70 g/mol
InChI Key: RTCNJMGNHBJWJD-UHFFFAOYSA-N
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Description

Phenol, 2-[2-(2-chlorophenyl)ethyl]-, is a chlorinated phenolic compound of significant interest in chemical and pharmaceutical research. Its molecular structure, featuring a 2-chlorophenethyl chain attached to a phenol group, suggests potential as a key synthetic intermediate or building block in organic synthesis. Research into structurally similar chlorinated phenols indicates potential value in developing compounds with biological activity . For instance, functionalization of natural phenols is a common strategy to enhance their properties, such as improving antioxidant capability, modulating solubility, or increasing antimicrobial effects . The specific substitution pattern of this compound makes it a candidate for use in medicinal chemistry campaigns, particularly in the synthesis of more complex molecules for screening against biological targets. As a reagent, it may also find application in materials science, for instance in the development of specialized polymers or as a precursor for functionalized ligands. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions, given that phenolic compounds can require careful handling .

Properties

CAS No.

107776-75-0

Molecular Formula

C14H13ClO

Molecular Weight

232.70 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethyl]phenol

InChI

InChI=1S/C14H13ClO/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8,16H,9-10H2

InChI Key

RTCNJMGNHBJWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenol, 2-[2-(2-chlorophenyl)ethyl]- with structurally related phenolic derivatives, emphasizing substituent effects on molecular properties and bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Phenol, 2-[2-(2-chlorophenyl)ethyl]- C₁₄H₁₃ClO 232.71 2-(2-Chlorophenyl)ethyl High lipophilicity; potential pharmaceutical intermediate (e.g., immunosuppressant analogs)
Phenol, 2-ethyl (o-Ethylphenol) C₈H₁₀O 122.16 Ethyl Moderate hydrophobicity; used in resins, fragrances, and as a chemical intermediate
Phenol, 2-chloro- (2-Chlorophenol) C₆H₅ClO 128.56 Chlorine Increased acidity (pKa ~7.4); antiseptic properties; environmental pollutant
Phenol, 4-chloro-3-methyl- C₇H₇ClO 142.58 Chlorine, methyl Enhanced antimicrobial activity; used in disinfectants and preservatives
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate C₁₀H₁₀Cl₂N₂O₂ 273.11 Chlorophenyl hydrazono, ethyl ester Reactivity in heterocyclic synthesis; precursor for agrochemicals/pharmaceuticals

Key Comparative Insights:

Substituent Effects on Acidity: The electron-withdrawing chlorine atom in 2-Chlorophenol significantly lowers its pKa (~7.4) compared to non-halogenated phenols (pKa ~10). In contrast, Phenol, 2-[2-(2-chlorophenyl)ethyl]- likely exhibits weaker acidity due to the electron-donating ethyl group adjacent to the hydroxyl, though the distal chlorophenyl group may moderate this effect .

Lipophilicity and Bioavailability: The 2-(2-chlorophenyl)ethyl group in the target compound enhances lipophilicity compared to o-Ethylphenol (logP ~2.1) and 2-Chlorophenol (logP ~2.15). This property may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .

Biological Activity: Chlorinated phenols like 4-chloro-3-methylphenol demonstrate potent antimicrobial effects, attributed to membrane disruption and protein denaturation. The target compound’s bulky substituent may limit direct antimicrobial action but could serve as a scaffold for targeted therapies, as seen in immunosuppressant intermediates .

Synthetic Utility: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate () shares a chlorophenyl motif but incorporates reactive hydrazono and ester groups, enabling diverse transformations (e.g., cyclization to heterocycles). In contrast, the target compound’s stability may favor its use as a building block in multi-step syntheses .

Environmental and Safety Considerations: Simple chlorophenols (e.g., 2-Chlorophenol) are regulated pollutants due to toxicity and persistence. The target compound’s complex structure may reduce environmental mobility but necessitates rigorous toxicity profiling, especially if used in pharmaceuticals .

Q & A

Basic: What are the recommended synthetic routes for preparing Phenol, 2-[2-(2-chlorophenyl)ethyl]-?

Methodological Answer:
The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, reacting 2-chlorophenethyl bromide with phenol under acidic conditions (e.g., AlCl₃ as a catalyst) can yield the target compound. Alternatively, Grignard reagents derived from 2-chlorophenyl derivatives may be used to introduce the ethylphenol moiety . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or side products.

Basic: What spectroscopic techniques are essential for characterizing Phenol, 2-[2-(2-chlorophenyl)ethyl]-?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and ethyl bridge connectivity. The phenol -OH proton typically appears as a broad singlet (~5 ppm), while the ethyl group shows characteristic triplet/multiplet splitting .
  • FT-IR : Identification of phenolic O-H stretches (3200–3600 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., [M+H]⁺ or [M-H]⁻ peaks) .

Advanced: How can conflicting solubility or thermodynamic data for this compound be resolved in reproducibility studies?

Methodological Answer:
Discrepancies in solubility (e.g., in polar vs. non-polar solvents) or thermodynamic properties (ΔfH°) often arise from differences in sample purity, crystallinity, or measurement techniques. To address this:

  • Standardize purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity before experiments .
  • Control crystallization conditions : Recrystallize from a defined solvent system (e.g., ethanol/water) to obtain consistent polymorphs .
  • Cross-validate data : Compare results from multiple methods (e.g., differential scanning calorimetry vs. computational calculations) .

Advanced: What strategies optimize the compound’s bioactivity in antimicrobial assays?

Methodological Answer:
To enhance bioactivity:

  • Structure-activity relationship (SAR) studies : Modify the phenol’s substituents (e.g., introduce electron-withdrawing groups) to increase membrane permeability. Evidence from dimeric quinazolinones suggests halogen positioning significantly affects antimicrobial potency .
  • Formulation adjustments : Test the compound in liposomal carriers to improve cellular uptake. For example, encapsulate it in phosphatidylcholine-based vesicles and assess minimum inhibitory concentration (MIC) against Gram-positive pathogens .
  • Synergistic combinations : Screen with adjuvants (e.g., efflux pump inhibitors) to overcome microbial resistance mechanisms .

Basic: What safety protocols are critical when handling Phenol, 2-[2-(2-chlorophenyl)ethyl]-?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
  • Waste disposal : Neutralize phenolic waste with 10% NaOH before disposal in designated halogenated waste containers .
  • Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for delayed toxicity symptoms (e.g., methemoglobinemia) .

Advanced: How does the chlorophenyl substituent influence the compound’s reactivity in photodegradation studies?

Methodological Answer:
The 2-chlorophenyl group increases photostability due to steric hindrance but may promote radical formation under UV light. To analyze:

  • Photolysis experiments : Expose the compound to UV-C light (254 nm) in a quartz reactor and monitor degradation via LC-MS. The ethylphenol bridge likely undergoes C-O bond cleavage, yielding chlorobenzene derivatives as byproducts .
  • Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and identify vulnerable sites .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:
Challenges include matrix interference and low detection limits. Solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate the compound from water or soil extracts .
  • Sensitive detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for quantification at ng/L levels. Optimize ionization parameters (e.g., ESI-negative mode for phenolic -OH) .
  • Matrix-matched calibration : Prepare standards in blank environmental matrices to account for suppression/enhancement effects .

Basic: How can the compound’s stability under varying pH conditions be assessed for pharmacological studies?

Methodological Answer:

  • pH stability assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for phenolic absorption). The ethyl bridge may hydrolyze under strongly acidic or alkaline conditions, forming 2-chlorophenethyl alcohol .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models and identify optimal storage conditions (e.g., pH 6–8, 4°C) .

Advanced: What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial topoisomerases. The chlorophenyl group may occupy hydrophobic pockets, while the phenol interacts via hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose consistency .

Advanced: How do structural modifications of the ethylphenol moiety affect the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., -SO₃H) to the ethyl chain to reduce LogP and improve aqueous solubility. Compare partition coefficients using shake-flask methods .
  • Metabolic stability : Incubate derivatives with liver microsomes and quantify remaining parent compound via LC-MS. Fluorination of the phenyl ring may slow CYP450-mediated oxidation .

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